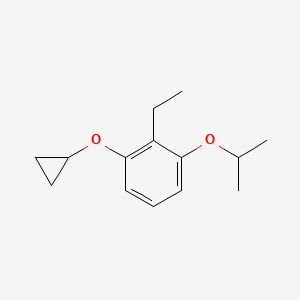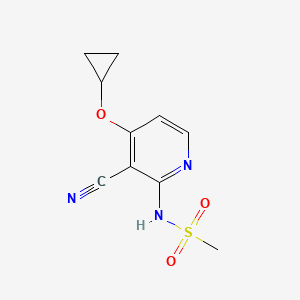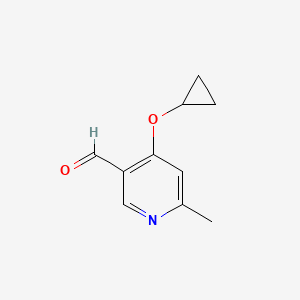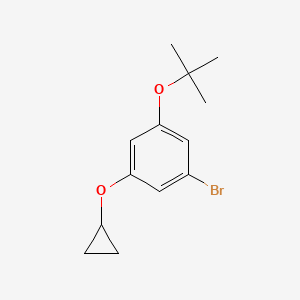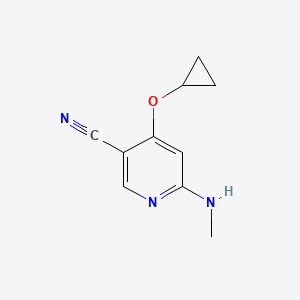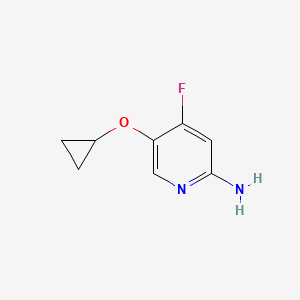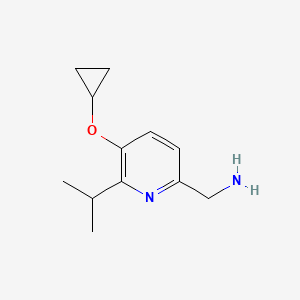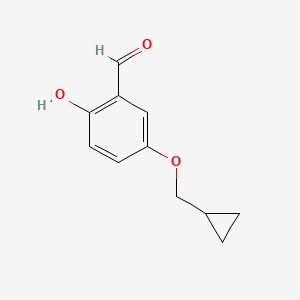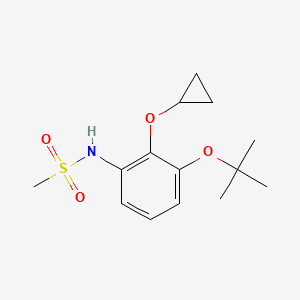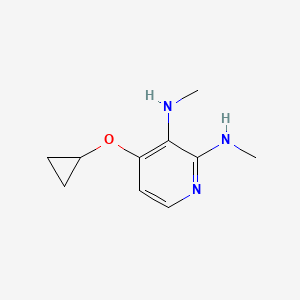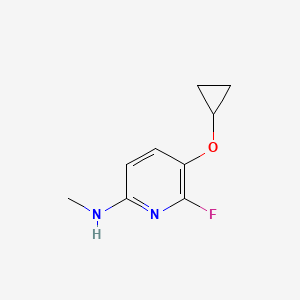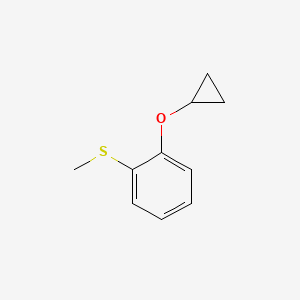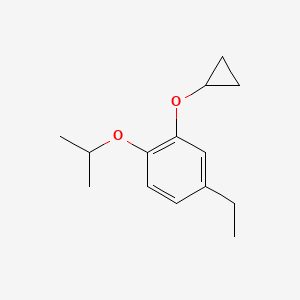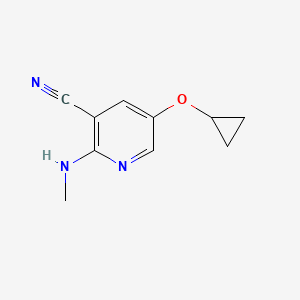
5-Cyclopropoxy-2-(methylamino)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactants: Cyclopropoxy-nicotinonitrile and methylamine.
Conditions: The reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of 5-Cyclopropoxy-2-(methylamino)nicotinonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-(methylamino)nicotinonitrile involves multiple steps. One common method starts with the preparation of nicotinonitrile, which can be synthesized from nicotinamide and phosphorus pentoxide . The nicotinonitrile is then subjected to further reactions to introduce the cyclopropoxy and methylamino groups.
-
Preparation of Nicotinonitrile
Reactants: Nicotinamide and phosphorus pentoxide.
Conditions: The mixture is heated under reduced pressure to distill the nicotinonitrile.
Yield: Approximately 83-84%.
Analyse Chemischer Reaktionen
5-Cyclopropoxy-2-(methylamino)nicotinonitrile undergoes various chemical reactions, including:
-
Oxidation
Reagents: Hydrogen peroxide or other oxidizing agents.
Conditions: Typically carried out at elevated temperatures.
Products: Oxidized derivatives of the compound.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride.
Conditions: Carried out under anhydrous conditions.
Products: Reduced derivatives of the compound.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-(methylamino)nicotinonitrile has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Serves as a precursor in the synthesis of various biologically active compounds.
-
Biology
- Utilized in the study of enzyme interactions and protein labeling.
- Acts as a ligand in catalytic systems to accelerate chemical reactions.
-
Medicine
- Incorporated into pharmaceuticals to enhance binding affinity and improve pharmacokinetic profiles.
- Used in the development of drugs with therapeutic properties such as anticancer and antimicrobial agents.
-
Industry
- Employed in the synthesis of new materials with desirable electrical and optical properties.
- Aids in the development of analytical methods for the detection and quantification of chemical substances.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-(methylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound interacts with enzymes and receptors, modifying their activity.
- It can act as an inhibitor or activator of specific biochemical pathways.
-
Pathways Involved
- The nitrile group enhances binding affinity to the target, improving the compound’s efficacy .
- The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-2-(methylamino)nicotinonitrile can be compared with other nicotinonitrile derivatives:
-
Nicotinonitrile (3-cyanopyridine)
Similarities: Both compounds contain a pyridine ring with a nitrile group.
Differences: This compound has additional cyclopropoxy and methylamino groups, enhancing its reactivity and applications.
-
2-(Methylamino)nicotinonitrile
Similarities: Both compounds contain a methylamino group attached to the pyridine ring.
Differences: This compound has an additional cyclopropoxy group, providing unique chemical properties.
-
Furo[2,3-b]pyridine Derivatives
Similarities: Both compounds are derived from nicotinonitrile and have therapeutic applications.
Differences: Furo[2,3-b]pyridine derivatives have a fused furan ring, offering different biological activities.
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-(methylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3O/c1-12-10-7(5-11)4-9(6-13-10)14-8-2-3-8/h4,6,8H,2-3H2,1H3,(H,12,13) |
InChI-Schlüssel |
MUODRKOAHVFIQA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=N1)OC2CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


